iso-Methyl tetrahydroionyl acetate iso-Methyl tetrahydroionyl acetate
Brand Name: Vulcanchem
CAS No.: 60241-55-6
VCID: VC3887592
InChI: InChI=1S/C16H30O2/c1-11-8-7-9-16(5,6)15(11)10-12(2)13(3)18-14(4)17/h11-13,15H,7-10H2,1-6H3
SMILES: CC1CCCC(C1CC(C)C(C)OC(=O)C)(C)C
Molecular Formula: C16H30O2
Molecular Weight: 254.41 g/mol

iso-Methyl tetrahydroionyl acetate

CAS No.: 60241-55-6

Cat. No.: VC3887592

Molecular Formula: C16H30O2

Molecular Weight: 254.41 g/mol

* For research use only. Not for human or veterinary use.

iso-Methyl tetrahydroionyl acetate - 60241-55-6

Specification

CAS No. 60241-55-6
Molecular Formula C16H30O2
Molecular Weight 254.41 g/mol
IUPAC Name [3-methyl-4-(2,2,6-trimethylcyclohexyl)butan-2-yl] acetate
Standard InChI InChI=1S/C16H30O2/c1-11-8-7-9-16(5,6)15(11)10-12(2)13(3)18-14(4)17/h11-13,15H,7-10H2,1-6H3
Standard InChI Key URFHDVSDYWQMJU-UHFFFAOYSA-N
SMILES CC1CCCC(C1CC(C)C(C)OC(=O)C)(C)C
Canonical SMILES CC1CCCC(C1CC(C)C(C)OC(=O)C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

iso-Methyl tetrahydroionyl acetate is systematically named as α,β,2,2,6-pentamethylcyclohexanepropanoacetate, reflecting its substituted cyclohexane core and acetate functional group. Common synonyms include:

  • Methyltetrahydroionyl acetate

  • Cyclohexanepropanol, α,β,2,6,6-pentamethyl-, 1-acetate

  • α,β,2,2,6-Pentamethylcyclohexane-1-propanol acetate .

The compound’s CAS registry number (60241-55-6) and MDL identifier (MFCD00036658) are critical for unambiguous identification in regulatory and commercial contexts .

Molecular Structure

The molecular structure comprises a cyclohexane ring substituted with five methyl groups at positions α, β, 2, 2, and 6, coupled with a propanoate moiety esterified with acetic acid. This configuration confers significant steric hindrance and lipophilicity, as evidenced by its calculated LogP value of 5.935 . The structural analogy to tetrahydroionyl acetate (CAS 68555-59-9), which lacks one methyl group, highlights the role of methylation in altering physicochemical properties such as volatility and solubility .

Synthesis and Production

Industrial Synthesis Pathways

While detailed synthetic routes are proprietary, the compound is likely produced via esterification of the corresponding cyclohexanepropanol precursor with acetic anhydride or acetyl chloride. The precursor, α,β,2,2,6-pentamethylcyclohexanepropanol, may be synthesized through:

  • Aldol condensation of methyl-substituted cyclohexanone with propionaldehyde.

  • Hydrogenation of intermediate ketones to yield the alcohol .

Reaction conditions (e.g., acid catalysis, temperature) are optimized to maximize yield and purity, typically achieving ≥95% as reported by suppliers .

Physicochemical Properties

Physical State and Solubility

iso-Methyl tetrahydroionyl acetate is a liquid at room temperature, with a density of 0.9271 g/cm³ at 18°C . Its high LogP value (5.935) indicates preferential solubility in nonpolar solvents like hexane and diethyl ether, with limited miscibility in water .

PropertyValueConditions
Boiling Point141.5–142°C15.5 Torr
Density0.9271 g/cm³18°C
Odor ThresholdWoody, vetiver, powdery100% concentration

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at ~1740 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O ester) confirm the acetate group .

  • NMR: 1H^1\text{H} NMR signals at δ 1.2–1.5 ppm (cyclohexane methyl groups) and δ 2.0 ppm (acetate methyl) are characteristic .

Applications and Industrial Use

Fragrance Industry

The compound’s odor profile—woody, vetiver-like, and powdery—makes it valuable in premium perfumes and cosmetic formulations. It serves as a fixative, enhancing the longevity of volatile top notes in fragrances .

Research Applications

  • Organic Synthesis: Intermediate in synthesizing terpene derivatives and chiral auxiliaries.

  • Material Science: Investigated as a plasticizer in polymer coatings due to its low volatility .

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